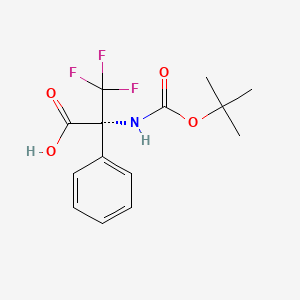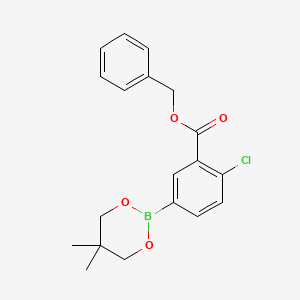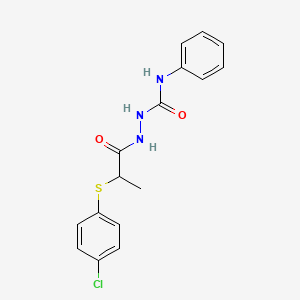
1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide (1CPPS) is a novel organosulfur compound that has been developed for use in a variety of scientific research applications. 1CPPS is a highly reactive compound that is used as a reagent for various reactions in organic synthesis, as well as for the preparation of biologically active products. It has been shown to have a wide range of biochemical and physiological effects, making it an attractive compound for use in laboratory experiments.
Applications De Recherche Scientifique
1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as peptides, nucleosides, and heterocycles. It has also been used in the synthesis of pharmaceuticals and agrochemicals. In addition, this compound has been used in the synthesis of fluorescent dyes, which can be used in imaging and detection studies. Finally, this compound has been used in the synthesis of polymers, which can be used in a variety of materials applications.
Mécanisme D'action
The mechanism of action of 1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide is not yet fully understood. However, it is believed to involve the formation of a thiourea intermediate during the reaction process. This intermediate is believed to be responsible for the formation of the desired product, this compound. In addition, the reaction is believed to involve the formation of a carbamate intermediate, which is then converted to the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. In addition, this compound has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes. Finally, this compound has been shown to inhibit the activity of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has several advantages for use in laboratory experiments, such as its low cost and ease of synthesis. In addition, this compound has been shown to be highly reactive, making it an attractive compound for use in a variety of reactions. However, this compound has some limitations for use in laboratory experiments, such as its low solubility in water and its tendency to form byproducts during the reaction process.
Orientations Futures
1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide has a wide range of potential future applications. It could be used as a reagent in the synthesis of other biologically active compounds, such as peptides, nucleosides, and heterocycles. In addition, this compound could be used in the synthesis of pharmaceuticals and agrochemicals. Finally, this compound could be used in the synthesis of fluorescent dyes and polymers, which could be used in a variety of materials applications.
Méthodes De Synthèse
1-(2-(4-Chlorophenylthio)propionyl)-4-phenylsemicarbazide can be synthesized via a two-step reaction process. The first step involves the reaction of 4-chlorophenylthiopropionic acid with 4-phenylsemicarbazide in aqueous solution to form a thiourea intermediate. This intermediate is then heated to form the desired product, this compound. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and a base, such as sodium hydroxide, to ensure the formation of the desired product. The reaction is typically carried out at temperatures ranging from 80-90°C and is complete within one hour.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylpropanoylamino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-11(23-14-9-7-12(17)8-10-14)15(21)19-20-16(22)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPFOBQGJAUZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)NC1=CC=CC=C1)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6327978.png)

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6327986.png)
![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate, 97%](/img/structure/B6327987.png)
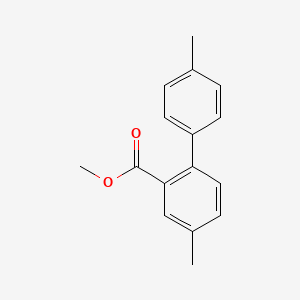
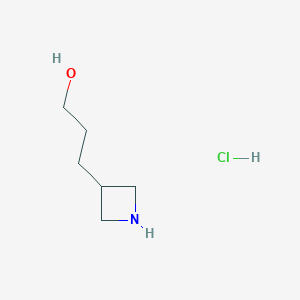
![N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328042.png)
![N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328044.png)

![2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid](/img/structure/B6328063.png)
![N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, 97%](/img/structure/B6328066.png)
